![molecular formula C20H21N3OS B2894259 2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide CAS No. 851131-51-6](/img/structure/B2894259.png)
2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Crystal Structure and Biological Studies
Crystal Structure Analysis : Derivatives of 2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide have been synthesized and their molecular structures confirmed through single crystal X-ray diffraction. These structures feature intermolecular hydrogen bonds, contributing to their stability and physical properties (Karanth et al., 2019).
Biological Applications : In vitro biological activities, specifically antioxidant and antibacterial activities, have been evaluated for certain derivatives. Some showed potent antioxidant activity and good antibacterial efficacy against specific bacteria like Staphylococcus aureus (Karanth et al., 2019).
Imidazole-Based Compounds in Molecular Design
- Molecular Host for Anions : Imidazole-containing bisphenols derived from this compound have been studied for their ability to form salts with various acids. The structural analysis of these salts reveals intricate hydrogen bonding structures and potential for anion encapsulation (Nath & Baruah, 2012).
Metal-Free Chemical Synthesis
- C-3 Methylsulfanylation : A method for the regioselective C-3 methylsulfanylation of imidazo[1,2-a]pyridines has been developed. This involves a metal-free process using dimethyl sulfoxide as both the methylsulfanyl source and solvent, illustrating the versatility of these compounds in organic synthesis (Chen et al., 2017).
Coordination Complexes and Antioxidant Activity
- Synthesis of Coordination Complexes : Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives of this compound have been synthesized. Their structures, characterized by various spectroscopic methods, exhibit unique architectures and significant antioxidant activity (Chkirate et al., 2019).
Luminescence Sensing
- Luminescence in Metal-Organic Frameworks : Lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate derivatives have been synthesized, exhibiting potential as fluorescence sensors due to their sensitivity to benzaldehyde derivatives (Shi et al., 2015).
Mechanism of Action
The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and the biological system they interact with. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific mechanism of action for “2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide” is not provided in the retrieved papers.
properties
IUPAC Name |
2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-14-7-9-17(10-8-14)22-19(24)13-25-20-21-11-12-23(20)18-6-4-5-15(2)16(18)3/h4-12H,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNXRUVLRFVDAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dichloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2894176.png)
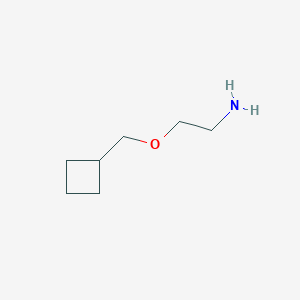
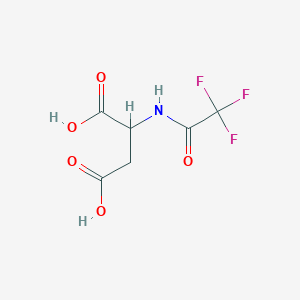
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2894182.png)

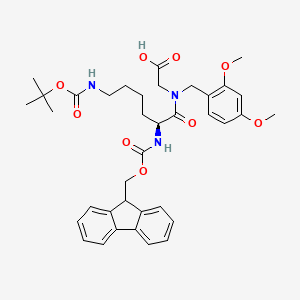
![1-(furan-2-ylmethyl)-2-imino-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2894187.png)
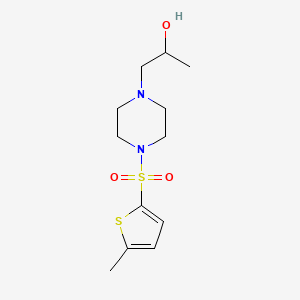
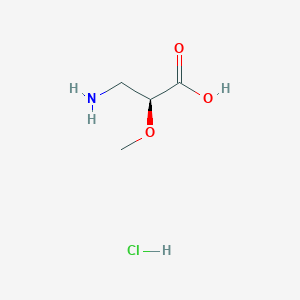
![3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine hydrobromide](/img/structure/B2894193.png)
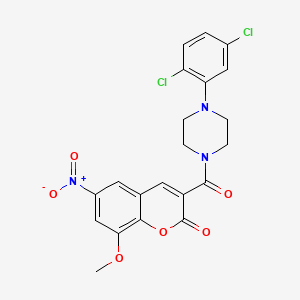

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea](/img/structure/B2894198.png)
